Lithium, (triphenylsilyl)-
Description
Significance of Silyllithium Reagents in Modern Synthetic Methodologies
Silyllithium reagents, in general, are of paramount importance in contemporary organic synthesis. They are instrumental in the creation of complex molecules, including poly- and oligosilanes, which are materials with diverse applications. thieme-connect.de These reagents readily participate in addition reactions with various electrophiles such as ketones, epoxides, and halides. thieme-connect.de Their ability to form carbon-silicon bonds is particularly valuable, as organosilicon compounds are widely used as reagents in organic chemistry, components in materials science, and are increasingly found in medicinal chemistry. acs.org The development of methods to generate and utilize these reagents under mild conditions, often without the need for transition metal catalysts, further enhances their synthetic appeal. acs.orgorganic-chemistry.org
Historical Development of Organosilyl Alkali Metal Chemistry
The field of organosilyl alkali metal chemistry has a rich history. The journey began with the discovery of methods to create silicon-containing compounds, which gained significant momentum in the mid-20th century. A pivotal moment was the synthesis of triphenylsilyllithium from the reaction of hexaphenyldisilane (B72473) with lithium metal in 1954. nii.ac.jp This discovery opened the door for the extensive development of sp3-silyl anion chemistry. nii.ac.jp Early work by chemists like Henry Gilman laid the foundation for understanding the preparation and reactivity of these compounds. lookchem.comresearchgate.net For instance, the direct synthesis of triphenylsilyllithium from chlorotriphenylsilane (B103829) and lithium metal in tetrahydrofuran (B95107) was a significant advancement. lookchem.com Over the years, various methods for preparing silyllithium reagents have been developed, including the cleavage of Si-Si bonds and tin-lithium exchange reactions. thieme-connect.de
Scope and Academic Relevance of Lithium, (triphenylsilyl)- Research
The academic and research interest in triphenylsilyllithium remains high due to its versatile reactivity. iastate.edu Research has explored its reactions with a wide range of electrophiles, including aldehydes, halides, and heterocycles. researchgate.netsci-hub.boxacs.orgacs.org For example, its reaction with benzaldehyde (B42025) has been a subject of study. acs.org Furthermore, triphenylsilyllithium has been employed in the synthesis of more complex structures like silyl-substituted pyrrolidines and fulvenes. tandfonline.comacs.org The ongoing research into silyllithium reagents, including triphenylsilyllithium, continues to uncover new synthetic applications and refine existing methodologies, ensuring its continued relevance in the field of synthetic chemistry. acs.org
Interactive Data Tables
Preparation of Triphenylsilyllithium
| Starting Material | Reagent | Solvent | Key Observation | Reference |
| Chlorotriphenylsilane | Lithium wire | Tetrahydrofuran (THF) | Formation of a white precipitate (hexaphenyldisilane) followed by a color change to black, indicating the formation of triphenylsilyllithium. | thieme-connect.de |
| Hexaphenyldisilane | Lithium | Tetrahydrofuran (THF) | Cleavage of the Si-Si bond to yield triphenylsilyllithium. | sci-hub.box |
Reactions of Triphenylsilyllithium
| Electrophile | Product | Comments | Reference |
| Chlorotrimethylsilane | Hexaphenyldisilane | Derivatization reaction with an 83% yield. | thieme-connect.de |
| Phosphorus trichloride | Hexaphenyldisilane | The main product, suggesting a complex reaction pathway rather than simple substitution. | sci-hub.box |
| Tri-n-butyl phosphate (B84403) | n-Butyltriphenylsilane | Cleavage of a butyl group from the phosphate ester. | sci-hub.box |
| 1,1-Diphenylethylene | (2,2-Diphenylethyl)triphenylsilane | Addition reaction where the silyl (B83357) group adds to the primary carbon of the olefin. | acs.org |
| Benzaldehyde | α-(Triphenylsilyl)benzyl alcohol | Addition to the carbonyl group. | acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
791-30-0 |
|---|---|
Molecular Formula |
C18H15LiSi |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
lithium;triphenylsilanide |
InChI |
InChI=1S/C18H15Si.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
InChI Key |
WSUKUDRNJSFZGK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Lithium, Triphenylsilyl
Preparation via Halogen-Metal Exchange
A prevalent and direct route to Lithium, (triphenylsilyl)- involves the reaction of a halotriphenylsilane with an alkali metal, most commonly elemental lithium. This halogen-metal exchange reaction is a cornerstone in the synthesis of silyllithium compounds.
Reaction of Chlorotriphenylsilane (B103829) with Elemental Lithium
The synthesis of Lithium, (triphenylsilyl)- can be achieved through the reductive coupling of chlorotriphenylsilane with elemental lithium. dtic.milnih.gov This reaction is typically carried out in an inert atmosphere to prevent the degradation of the highly reactive organometallic product. The process involves the transfer of electrons from the lithium metal to the chlorotriphenylsilane, leading to the formation of the triphenylsilyl anion and lithium chloride.
The general reaction is as follows:
(C₆H₅)₃SiCl + 2 Li → (C₆H₅)₃SiLi + LiCl
This method is advantageous due to the ready availability of chlorotriphenylsilane. chemicalbook.com The reaction progress can often be monitored by the appearance of a characteristic color change in the solution, indicating the formation of the silyl (B83357) anion.
Influence of Solvents on Synthesis
The choice of solvent plays a critical role in the synthesis of Lithium, (triphenylsilyl)- and can significantly impact reaction rates and yields. Ethereal solvents are commonly employed due to their ability to solvate the lithium cation, thereby stabilizing the organolithium species.
Commonly used solvents include:
Tetrahydrofuran (B95107) (THF): A widely used solvent that effectively solvates the lithium cation, promoting the reaction.
2-Methyltetrahydrofuran (2-MeTHF): Offers a lower freezing point than THF, allowing for reactions to be conducted at lower temperatures.
Tetrahydropyran (THP): Another suitable ethereal solvent for this transformation.
The coordinating ability of the solvent is crucial for the success of the reaction. For instance, in the preparation of other silyllithium reagents, the use of strongly donating ligands can displace coordinating solvent molecules. wikipedia.org While specific studies on the quantitative comparison of these solvents for the synthesis of Lithium, (triphenylsilyl)- are not extensively detailed in the provided results, the general principles of organolithium chemistry suggest that the solvating power of the ether is paramount for efficient synthesis. The use of aprotic solvents is essential to avoid quenching the highly basic silyllithium reagent. youtube.com
Generation from Silicon-Containing Precursors
Alternative synthetic routes to Lithium, (triphenylsilyl)- involve the cleavage of silicon-metal or silicon-silicon bonds in appropriate precursors using alkali metals or organolithium reagents.
Alkali-Metal Reduction of Silicon-Metal and Metalloid Bonds
The reduction of compounds containing silicon-metal or silicon-metalloid bonds with alkali metals can generate silyllithium species. While the search results primarily focus on the cleavage of silicon-silicon bonds, the principle extends to other bonds. For example, the reaction of aryl-substituted disilanes with elemental lithium is a common method for preparing lithiosilanes. nih.gov This suggests that precursors with a bond between silicon and a less electropositive metal or metalloid could undergo reductive cleavage with lithium to form Lithium, (triphenylsilyl)-.
Cleavage of Hexaphenyldisilane (B72473)
A well-established method for generating Lithium, (triphenylsilyl)- is the cleavage of the silicon-silicon bond in hexaphenyldisilane with elemental lithium. acs.orgacs.org This reaction proceeds readily and represents a clean method for the formation of the desired silyllithium compound.
The reaction is as follows:
(C₆H₅)₃Si-Si(C₆H₅)₃ + 2 Li → 2 (C₆H₅)₃SiLi
This cleavage is reported to be rapid and can be complete within a few hours. The success of this reaction highlights the susceptibility of the Si-Si bond in hexaphenyldisilane to reductive cleavage by alkali metals. The reaction of aryl-substituted disilanes, such as hexaphenyldisilane, with elemental lithium is a common and effective method for the preparation of lithiosilanes. nih.gov
| Reactant | Reagent | Product | Reaction Time | Reference |
| Hexaphenyldisilane | Lithium | Lithium, (triphenylsilyl)- | 2-4 hours | acs.org |
| Hexaphenyldisilane | Sodium | Sodium, (triphenylsilyl)- | Slower than with Li | acs.org |
| Hexaphenyldisilane | Sodium-Potassium Alloy | Potassium, (triphenylsilyl)- | 2-4 hours | acs.org |
Silicon-Silicon Bond Cleavage with Alkyllithium Reagents
While less common for the direct synthesis of Lithium, (triphenylsilyl)-, the cleavage of silicon-silicon bonds can also be effected by alkyllithium reagents. This approach is more frequently observed in the context of functionalized oligosilanes. rsc.org The reaction of an alkyllithium reagent with a disilane (B73854) can lead to the formation of a silyllithium species and a new organosilane. However, for the specific preparation of Lithium, (triphenylsilyl)-, the use of elemental lithium for the cleavage of hexaphenyldisilane is a more direct and widely cited method.
Comparative Analysis of Preparative Routes: Efficiency and Purity Considerations
The efficiency and purity of the final Lithium, (triphenylsilyl)- product are critically influenced by the chosen synthetic pathway. Each route presents distinct advantages and disadvantages concerning reaction conditions, yield, and the nature of potential impurities.
A common and straightforward method for the synthesis of triphenylsilyllithium involves the deprotonation of triphenylsilane (B1312308) using a strong organolithium base, typically n-butyllithium, in a suitable aprotic solvent such as tetrahydrofuran (THF). This acid-base reaction is generally clean and proceeds with high efficiency. The primary byproduct of this reaction is butane, which is volatile and easily removed from the reaction mixture, simplifying the purification of the desired product.
Another widely employed method is the reductive cleavage of hexaphenyldisilane with an alkali metal, most commonly lithium metal. This reaction is typically carried out in a solvent like THF and results in the formation of two equivalents of triphenylsilyllithium. This route is advantageous when hexaphenyldisilane is readily available. The purity of the resulting triphenylsilyllithium is generally high, as the co-products are typically minimal.
A third preparative route involves the reaction of chlorotriphenylsilane with lithium metal in an ethereal solvent. This method can provide a good yield of the desired product. For instance, the analogous reaction of bromotriphenylgermane with lithium in tetrahydrofuran has been reported to yield triphenylgermyllithium in 52.5% yield, suggesting a comparable efficiency for the silicon counterpart. lookchem.com However, this route can sometimes be complicated by the formation of hexaphenyldisilane as a byproduct, which arises from the Wurtz-type coupling of the chlorotriphenylsilane in the presence of lithium metal. The presence of unreacted starting material and the disilane byproduct can complicate the purification of the triphenylsilyllithium.
The selection of the optimal synthetic route is therefore a balance between the accessibility of the starting materials and the desired level of purity for the final product. For applications requiring very high purity, the deprotonation of triphenylsilane or the reductive cleavage of hexaphenyldisilane are often the preferred methods due to the cleaner reaction profiles and the formation of volatile or easily separable byproducts.
Table 1: Comparative Analysis of Synthetic Routes to Lithium, (triphenylsilyl)-
| Synthetic Route | Starting Material(s) | Reagent(s) | Typical Solvent | Key Byproduct(s) | Reported Yield (%) | Purity Considerations |
| Deprotonation | Triphenylsilane | n-Butyllithium | Tetrahydrofuran (THF) | Butane | High | Generally high purity; byproduct is a volatile gas. |
| Reductive Cleavage | Hexaphenyldisilane | Lithium Metal | Tetrahydrofuran (THF) | None | High (theoretically 200% based on disilane) | High purity; minimal byproducts. |
| Halide Reaction | Chlorotriphenylsilane | Lithium Metal | Tetrahydrofuran (THF) | Lithium Chloride, Hexaphenyldisilane | Moderate to High | Potential for contamination with unreacted starting material and hexaphenyldisilane. |
Reactivity and Reaction Mechanisms of Lithium, Triphenylsilyl
Nucleophilic Addition Reactions
Lithium, (triphenylsilyl)- is a potent nucleophile that readily participates in addition reactions with a variety of electrophilic substrates. Its utility in forming new carbon-silicon and oxygen-silicon bonds is a cornerstone of organosilicon chemistry.
The polarized nature of the carbonyl group, with its electrophilic carbon atom, makes it a prime target for nucleophilic attack by silyllithium reagents. libretexts.orgmasterorganicchemistry.com The reactivity of the carbonyl compound is influenced by both electronic and steric factors; aldehydes are generally more reactive than ketones due to reduced steric hindrance and a more electron-deficient carbonyl carbon. libretexts.orgyoutube.com
Triphenylsilyllithium adds to aldehydes and ketones in a manner analogous to Grignard and organolithium reagents, yielding α-silyl alcohols upon acidic workup. masterorganicchemistry.comthieme-connect.de The initial step involves the nucleophilic attack of the silyllithium on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate furnishes the final alcohol product. masterorganicchemistry.com The addition to an aldehyde results in a secondary alcohol, while addition to a ketone produces a tertiary alcohol. masterorganicchemistry.com
These α-silyl alkoxides are key intermediates that can undergo further reactions, most notably the Brook rearrangement. thieme-connect.de
Table 1: Products from the Reaction of Lithium, (triphenylsilyl)- with Aldehydes and Ketones
| Carbonyl Substrate | Initial Product (Alkoxide) | Final Product (after workup) |
| Aldehyde (RCHO) | α-silyl alkoxide | Secondary α-silyl alcohol |
| Ketone (R₂CO) | α-silyl alkoxide | Tertiary α-silyl alcohol |
The reaction of triphenylsilyllithium with α-ketoamides initiates a cascade of events, beginning with nucleophilic addition to the ketone carbonyl. bohrium.com This addition generates an α-silyl alkoxide, which is primed to undergo a bohrium.comalfa-chemistry.com-Brook rearrangement. thieme-connect.debohrium.com The Brook rearrangement is an intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom, driven by the formation of a strong silicon-oxygen bond. organic-chemistry.orgwikipedia.org This rearrangement results in the formation of a nucleophilic enolate. bohrium.com
This in-situ generated enolate can then be intercepted by an electrophile, such as a chiral imine, in a three-component coupling reaction. bohrium.com This sequence provides a stereoselective route to enantioenriched α-(silyloxy)-β-amino amides, which are valuable building blocks for bioactive molecules. bohrium.com The use of α-ketoamides has been shown to be critical for achieving high yields and diastereoselectivities in these transformations. bohrium.com
The general mechanism involves:
Nucleophilic addition of the silyllithium to the α-ketoamide.
A subsequent bohrium.comalfa-chemistry.com-Brook rearrangement to form an α-silyloxy enolate.
Trapping of this enolate by an electrophile. bohrium.com
The reaction of triphenylsilyllithium with acyl halides, such as acetyl chloride, provides a route to acylsilanes. acs.org The initial reaction involves the nucleophilic addition of the silyllithium to the acyl halide. However, the reaction can be complex, yielding multiple products. For instance, the reaction with acetyl chloride can produce acetyltriphenylsilane, 1,1-bis-(triphenylsilyl)-ethanol, and triphenyl-(1-triphenylsiloxyethyl)-silane. acs.org The formation of these products highlights the multifaceted reactivity of the initially formed intermediates. Acylsilanes themselves are versatile synthetic intermediates. researchgate.netmsu.edu
More controlled methods for the synthesis of acylsilanes often involve the use of silyl anions with various carboxylic acid derivatives under specific catalytic conditions. organic-chemistry.orgnih.gov For example, treating chlorobis(methyldiphenylsilyl)methyllithium with Grignard reagents and a copper catalyst, followed by oxidation, can yield acylsilanes in good yields. organic-chemistry.org
The ring-opening of epoxides by nucleophiles is a fundamental transformation in organic synthesis. Due to significant ring strain, epoxides are susceptible to nucleophilic attack. masterorganicchemistry.com With strong, basic nucleophiles like organolithium reagents, the reaction typically proceeds via an S(_N)2 mechanism. masterorganicchemistry.comchemistrysteps.com
In the case of unsymmetrical epoxides, the regioselectivity of the ring-opening is a key consideration. Strong nucleophiles, such as triphenylsilyllithium, generally attack the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comyoutube.com This regiochemical outcome is a hallmark of the S(_N)2 pathway, where steric accessibility governs the site of attack. chemistrysteps.comlibretexts.org The reaction results in the formation of a β-silyl alcohol after an aqueous workup. libretexts.org The stereochemistry of the reaction involves an inversion of configuration at the carbon atom that is attacked, leading to a trans relationship between the nucleophile and the hydroxyl group. chemistrysteps.com
The regioselectivity can be influenced by the presence of co-catalysts. For example, in nickel-catalyzed reactions, an iodide co-catalyst can direct the opening to the less hindered position, while a titanocene co-catalyst can favor opening at the more hindered position. nih.gov
Table 2: Regioselectivity of Epoxide Ring-Opening with Strong Nucleophiles
| Epoxide Substitution Pattern | Site of Nucleophilic Attack | Reaction Mechanism |
| Unsymmetrical (Primary and Secondary Carbons) | Less substituted (Primary) carbon | S(_N)2 |
| Unsymmetrical (Primary and Tertiary Carbons) | Less substituted (Primary) carbon | S(_N)2 |
Reactions with Unsaturated Systems
Reactions with Beta-N,N-Dimethylaminoenones
The reaction of silyllithium reagents with β-N,N-dimethylaminoenones proceeds via a conjugate addition mechanism. While specific studies focusing solely on Lithium, (triphenylsilyl)- are not extensively detailed in readily available literature, the reaction of the closely related phenyldimethylsilyllithium with ethyl β-N,N-dimethylaminopropenoate provides significant insight. In this reaction, the silyllithium reagent adds to the β-position of the α,β-unsaturated ester. acs.org
The mechanism involves the nucleophilic attack of the silyl anion at the β-carbon, which results in the formation of an intermediate enolate. A notable characteristic of this reaction is the fate of this enolate during aqueous work-up. Unlike typical enolates which might be protonated at the oxygen, this intermediate undergoes C-protonation. This process leads to the formation of ethyl 3-N,N-dimethylamino-3-dimethyl(phenyl)silylpropanoate. acs.org This outcome highlights a divergent reactivity pathway compared to the reactions of other organolithium reagents with similar substrates. For instance, phenyllithium and methyllithium also add in a conjugate fashion, but the resulting enolates undergo conventional C-alkylation when treated with an alkyl halide like methyl iodide. acs.org
Addition to Acyloin Silyl Ethers
Acyloin silyl ethers, also known as α-siloxy ketones, are organic compounds featuring a ketone functional group with a silicon-protected hydroxyl group on the adjacent carbon atom. The reactivity of Lithium, (triphenylsilyl)- with these substrates is governed by the nucleophilic character of the silyl anion and the electrophilic nature of the ketone's carbonyl carbon.
Detailed research specifically documenting the addition of Lithium, (triphenylsilyl)- to acyloin silyl ethers is limited in the surveyed scientific literature. However, the expected reaction mechanism would involve the nucleophilic attack of the triphenylsilyl anion on the electrophilic carbonyl carbon of the acyloin silyl ether. This addition would lead to the formation of a lithium alkoxide intermediate. Subsequent aqueous or acidic work-up would then protonate the alkoxide, yielding a 1,2-diol derivative where both hydroxyl groups are protected by silyl groups, one from the original substrate and one from the attacking reagent. The stability and isolation of such a product would depend heavily on the specific reaction conditions and the nature of the silyl groups involved.
Reactions with Ethers and Acetals
Ring-Opening of Cyclic Ethers (e.g., Tetrahydrofuran): Kinetic and Thermodynamic Parameters
Lithium, (triphenylsilyl)- is a potent nucleophile and a strong base, properties that allow it to react with cyclic ethers like tetrahydrofuran (B95107) (THF), which is a common solvent for organometallic reactions. The decomposition of THF by strong organolithium reagents, such as alkyllithiums, is a known phenomenon that typically proceeds via α-deprotonation. acs.orgresearchgate.net The strong base abstracts a proton from the carbon adjacent to the ether oxygen, forming a carbanion. This intermediate can then undergo a ring-opening reaction, leading to the formation of ethene and the corresponding lithium enolate of acetaldehyde.
While this mechanism is well-established for alkyllithiums, specific kinetic and thermodynamic parameters for the ring-opening of THF initiated by Lithium, (triphenylsilyl)- are not extensively documented. However, given the high basicity of this silyl anion, a similar deprotonation-initiated pathway is plausible. The rate of such a reaction would be influenced by factors including temperature, concentration, and the presence of coordinating agents. The thermodynamic favorability would depend on the relative stability of the reactants versus the ring-opened products.
Cleavage of Alkyl Aryl Ethers
The cleavage of the C–O bond in alkyl aryl ethers is a synthetically important transformation. While various reagents can accomplish this, including strong acids like HI or other lithium-based systems, specific studies detailing the use of Lithium, (triphenylsilyl)- as the primary cleaving agent are not prominent in the literature.
Theoretically, two primary pathways for the reaction of Lithium, (triphenylsilyl)- with an alkyl aryl ether, such as anisole, could be considered. The first is a nucleophilic attack by the triphenylsilyl anion on the methyl carbon, displacing a phenoxide ion in an SN2-type reaction. The second potential pathway involves an attack on the aromatic ring, which is generally less favored. The viability of the SN2 pathway would be contingent on the ability of the triphenylsilyl anion to act as an effective nucleophile in this context, competing with its basicity.
Reactions with Symmetrical Acetals
The reaction of Lithium, (triphenylsilyl)- with symmetrical acetals has been documented by Gilman and Trepka. This reaction involves the nucleophilic cleavage of the acetal functional group. The triphenylsilyl anion attacks one of the alkoxy-bearing carbons of the acetal. This attack results in the displacement of one of the alkoxy groups and the formation of an α-alkoxy ether substituted with a triphenylsilyl group.
The general transformation can be represented as the reaction of Lithium, (triphenylsilyl)- with an acetal of the structure R'CH(OR)₂. The silyl anion displaces one equivalent of lithium alkoxide (LiOR) to yield the product R'CH(OR)(SiPh₃). Research in this area has explored the scope of this reaction with various symmetrical acetals, demonstrating a key reactivity pattern of this potent organosilicon nucleophile.
| Reactant Acetal | Product Structure |
| Benzaldehyde (B42025) dimethyl acetal | α-methoxy-α-(triphenylsilyl)toluene |
| Formaldehyde dimethyl acetal | Methoxymethyltriphenylsilane |
This table represents the expected products from the reaction of Lithium, (triphenylsilyl)- with symmetrical acetals based on the documented reaction mechanism.
Proton Abstraction and Basicity
The basicity of an organolithium compound is a fundamental property that dictates its utility in proton abstraction reactions. This property is quantified by the pKₐ value of its conjugate acid. For Lithium, (triphenylsilyl)-, the conjugate acid is triphenylsilane (B1312308) (Ph₃SiH).
The acidity of triphenylsilane has been measured in THF solution, and its pKₐ is approximately 35.1. This relatively high pKₐ value indicates that triphenylsilane is a very weak acid, and consequently, its conjugate base, the triphenylsilyl anion, is a strong base. This places Lithium, (triphenylsilyl)- in the category of strong, non-nucleophilic bases, comparable in strength to lithium amides, although its reactivity can be modulated by steric bulk. Its significant basicity allows it to deprotonate a wide range of C-H, N-H, and O-H acids that are less acidic than triphenylsilane itself.
| Compound | pKₐ (in THF) | Reference |
| Triphenylsilane | ~35.1 |
This strong basicity is a critical factor in understanding the reaction mechanisms of Lithium, (triphenylsilyl)-, as proton abstraction can often compete with or be the primary pathway in its reactions with various substrates.
Metalation of Hydrocarbons (e.g., Fluorene): Kinetic and Thermodynamic Studies
Metalation, a reaction involving the deprotonation of a C-H bond by an organometallic species, is a fundamental application of highly basic reagents like triphenylsilyllithium. The reaction with hydrocarbons such as fluorene, which possesses relatively acidic protons at the C9 position (pKa ≈ 22.6 in DMSO), serves as a classic example to probe the kinetic and thermodynamic aspects of this process.
The reaction proceeds as follows: (C₆H₅)₃SiLi + C₁₃H₁₀ → (C₆H₅)₃SiH + C₁₃H₉Li
While specific kinetic and thermodynamic data for the metalation of fluorene exclusively by triphenylsilyllithium are not extensively tabulated in the literature, the principles of such reactions are well-established.
Kinetic Aspects: The rate of metalation is influenced by several factors:
Basicity of the Reagent: Triphenylsilyllithium is a strong base, capable of deprotonating hydrocarbons with sufficient acidity.
Acidity of the Substrate: The pKa of the C-H bond in the hydrocarbon is a primary determinant of the reaction rate. Fluorene's relatively low pKa makes it a suitable substrate.
Solvent: The choice of solvent (typically ethereal solvents like tetrahydrofuran or diethyl ether) is crucial. These solvents solvate the lithium cation, increasing the effective basicity and nucleophilicity of the silyl anion.
Steric Hindrance: The bulky triphenylsilyl group can influence the approach to the deprotonation site, which may result in slower reaction rates compared to less hindered alkyllithiums.
Thermodynamic Aspects: The equilibrium of the metalation reaction is governed by the relative acidities of the conjugate acid of the organolithium reagent (triphenylsilane) and the hydrocarbon substrate (fluorene). The pKa of triphenylsilane is significantly higher than that of fluorene, indicating that the equilibrium lies far to the right, favoring the formation of fluorenyllithium and triphenylsilane. This large difference in pKa values provides a strong thermodynamic driving force for the reaction.
Table 1: Thermodynamic Parameters for a Representative Metalation Reaction (Note: This is a generalized representation as specific data for triphenylsilyllithium with fluorene is not readily available. The values are illustrative of a thermodynamically favorable deprotonation.)
| Parameter | Description | Illustrative Value | Implication for the Reaction |
| ΔG | Gibbs Free Energy | < 0 | Spontaneous and thermodynamically favorable. |
| ΔH | Enthalpy Change | < 0 | Exothermic reaction, releasing heat. |
| ΔS | Entropy Change | ≈ 0 or slightly positive | Minimal change in the number of species in solution. |
| K_eq | Equilibrium Constant | > 1 | The equilibrium strongly favors the products. |
Comparative Basicity with Other Organolithium Compounds
The basicity of an organolithium reagent is a critical parameter that dictates its utility in deprotonation reactions. This property is typically assessed by considering the pKa of its conjugate acid. A higher pKa for the conjugate acid corresponds to a stronger base. Triphenylsilyllithium is a strong base, but its basicity is moderated compared to common alkyllithium reagents due to the electronic effects of the silicon atom and the phenyl groups.
The silicon atom is more electropositive than carbon, which might suggest increased basicity. However, the presence of three phenyl groups allows for some delocalization of the negative charge, and the Si-C bond has significant p-character, which can stabilize the anion. The most direct comparison comes from the pKa values of their respective conjugate acids.
Table 2: Comparative Basicity of Organolithium Reagents Based on Conjugate Acid pKa
| Organolithium Compound | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Basicity |
| n-Butyllithium (n-BuLi) | n-Butane | ~50 | Very Strong |
| sec-Butyllithium (s-BuLi) | n-Butane | ~51 | Very Strong |
| tert-Butyllithium (t-BuLi) | Isobutane | ~53 | Extremely Strong |
| Phenyllithium (PhLi) | Benzene | ~43 | Strong |
| Lithium, (triphenylsilyl)- | Triphenylsilane | ~35 | Strong |
| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 | Strong (Non-nucleophilic) |
Data compiled from various sources in organic chemistry literature.
As indicated in the table, triphenylsilyllithium is a significantly weaker base than alkyllithiums like n-butyllithium or tert-butyllithium. However, it is still a very strong base, comparable in strength to lithium diisopropylamide (LDA), and capable of deprotonating a wide range of acidic protons, including those of terminal alkynes, alcohols, and activated C-H bonds.
Reactions with Protic Acids
Given its strong basicity, triphenylsilyllithium reacts readily with protic acids, which are compounds containing acidic hydrogen atoms. This is a classic acid-base neutralization reaction where the silyl anion abstracts a proton to form the stable, neutral triphenylsilane. libretexts.org
The general reaction is: (C₆H₅)₃SiLi + H-A → (C₆H₅)₃SiH + LiA where H-A represents a generic protic acid.
Common examples of protic acids that react vigorously with triphenylsilyllithium include:
Water (H₂O): The reaction is rapid and exothermic, producing triphenylsilane and lithium hydroxide. This highlights the necessity of using anhydrous (dry) solvents and inert atmospheres when working with this reagent. (C₆H₅)₃SiLi + H₂O → (C₆H₅)₃SiH + LiOH
Alcohols (R-OH): Alcohols are also readily deprotonated to form triphenylsilane and the corresponding lithium alkoxide. (C₆H₅)₃SiLi + R-OH → (C₆H₅)₃SiH + R-OLi
Carboxylic Acids (R-COOH): These react very quickly to form triphenylsilane and a lithium carboxylate. (C₆H₅)₃SiLi + R-COOH → (C₆H₅)₃SiH + R-COOLi
Terminal Alkynes (R-C≡C-H): As discussed in the context of metalation, terminal alkynes are deprotonated to yield triphenylsilane and a lithium acetylide. (C₆H₅)₃SiLi + R-C≡C-H → (C₆H₅)₃SiH + R-C≡C-Li
These reactions are generally quantitative and can be used to quench reactions involving triphenylsilyllithium or to introduce a proton (or deuteron, if a deuterated acid is used) at a specific position.
Transmetalation and Inter-element Exchange Reactions
Transmetalation involves the transfer of a ligand (in this case, the triphenylsilyl group) from one metal to another. Triphenylsilyllithium is an excellent reagent for these transformations, enabling the formation of bonds between silicon and other elements, particularly metalloids and metals.
Formation of Silylboron Compounds from Boron Halides
Triphenylsilyllithium reacts with boron halides, such as boron trichloride (BCl₃), to form silylboron compounds. This reaction is a powerful method for creating a silicon-boron bond. The reaction proceeds via a nucleophilic attack of the triphenylsilyl anion on the electrophilic boron center of the boron halide, with the concurrent displacement of a halide ion.
The stepwise reaction can be represented as follows:
(C₆H₅)₃SiLi + BCl₃ → (C₆H₅)₃Si-BCl₂ + LiCl
(C₆H₅)₃SiLi + (C₆H₅)₃Si-BCl₂ → [(C₆H₅)₃Si]₂-BCl + LiCl
(C₆H₅)₃SiLi + [(C₆H₅)₃Si]₂-BCl → [(C₆H₅)₃Si]₃B + LiCl
The stoichiometry of the reaction can be controlled to produce mono-, di-, or tris(triphenylsilyl)boranes. The resulting silylboranes are valuable reagents in their own right, for instance, in the synthesis of silylboronic esters by reaction with diols.
Generation of Silylborates
In the presence of excess triphenylsilyllithium, the initially formed tris(triphenylsilyl)borane, which is a Lewis acid, can react further to form a silylborate complex. This is an example of an ate complex formation.
[(C₆H₅)₃Si]₃B + (C₆H₅)₃SiLi → Li⁺[B(Si(C₆H₅)₃)₄]⁻
The product, lithium tetrakis(triphenylsilyl)borate, is a salt containing a tetracoordinate boron atom with four silicon substituents. These silylborate complexes are of interest due to their unique structural and electronic properties.
Reactions with Polyhalomethanes
Triphenylsilyllithium reacts with polyhalomethanes like carbon tetrachloride (CCl₄) and chloroform (CHCl₃) in complex ways, often involving halogen-metal exchange and the formation of reactive intermediates.
Reaction with Carbon Tetrachloride (CCl₄): The reaction is thought to proceed via a halogen-lithium exchange, generating a trichloromethyllithium intermediate, which is unstable and can eliminate lithium chloride to form dichlorocarbene, a highly reactive species. (C₆H₅)₃SiLi + CCl₄ → (C₆H₅)₃SiCl + LiCCl₃ LiCCl₃ → :CCl₂ + LiCl
The dichlorocarbene can then react with any available nucleophiles or undergo insertion reactions. The triphenylsilyl chloride is a major product of this reaction pathway.
Reaction with Chloroform (CHCl₃): With chloroform, triphenylsilyllithium can act as a base, deprotonating the chloroform to form the trichloromethyl anion. (C₆H₅)₃SiLi + CHCl₃ → (C₆H₅)₃SiH + CCl₃⁻ Li⁺
As in the reaction with CCl₄, the trichloromethyl anion can eliminate a chloride ion to generate dichlorocarbene. This reaction is analogous to the first step of the carbylamine reaction (Hofmann isocyanide test), where a strong base is used to generate dichlorocarbene from chloroform. byjus.comwikipedia.org
Interactions with Organometallic Compounds of Other Metals
Reactions with Trialkyl Phosphates
Lithium, (triphenylsilyl)- serves as an effective nucleophile for the alkylation of trialkyl phosphates, yielding alkyltriphenylsilanes. Studies have shown that equimolar reactions of (triphenylsilyl)lithium with trimethyl, tri-n-butyl, and triisobutyl phosphate (B84403) produce the corresponding methyl-, n-butyl-, and isobutyltriphenylsilane in high yields. rsc.org The reaction proceeds via nucleophilic attack of the triphenylsilyl anion on the carbon atom of the alkyl group of the phosphate ester, displacing a dialkyl phosphate anion.
The efficiency of the alkyl group transfer from the phosphate to the silicon atom is notable, with yields reaching as high as 97% for the formation of n-butyltriphenylsilane in a 1:1 molar ratio. rsc.org
| Trialkyl Phosphate | Alkyltriphenylsilane Product | Yield (%) |
| Trimethyl phosphate | Methyltriphenylsilane | 88 |
| Tri-n-butyl phosphate | n-Butyltriphenylsilane | 97 |
| Triisobutyl phosphate | Isobutyltriphenylsilane | 87.8 |
Table 1: Yields of Alkyltriphenylsilanes from Equimolar Reactions of (Triphenylsilyl)lithium with Trialkyl Phosphates. rsc.org
Further investigation into the stoichiometry of the reaction revealed that utilizing all three alkyl groups from the phosphate ester is significantly more challenging. When (triphenylsilyl)lithium was reacted with tri-n-butyl phosphate in a 3:1 molar ratio under forced conditions (reflux and extended reaction times), the yield of n-butyltriphenylsilane dropped to approximately 50%. rsc.org This suggests that the removal of the second and third alkyl groups is kinetically less favorable, likely due to increased steric hindrance and electrostatic repulsion from the negatively charged phosphate intermediate formed after the first alkyl transfer. rsc.org The reaction under these conditions also led to the formation of several side products. rsc.org
| Product | Yield (%) |
| n-Butyltriphenylsilane | 49.5 - 51.5 |
| Hexaphenyldisilane (B72473) | 11.6 - 13.8 |
| 4-Triphenylsilylbutanol | 4.5 - 6.4 |
| Triphenylsilanol | 5.9 - 9.05 |
| Hexaphenyldisiloxane | 2.7 |
Table 2: Product Distribution from the 3:1 Molar Ratio Reaction of (Triphenylsilyl)lithium with Tri-n-butyl Phosphate. rsc.org
Generation of Organosilyl Aluminum Intermediates
Organosilyl aluminum intermediates can be synthesized through the reaction of (triphenylsilyl)lithium with aluminum hydrides or halides. A key example is the formation of lithium trihydro(triphenylsilyl)aluminate, which can be prepared by the addition of (triphenylsilyl)lithium to a solution of lithium aluminum hydride (LiAlH₄). bohrium.com This reaction is analogous to the synthesis of other aluminate complexes from organolithium reagents. bohrium.com
When a 1:1 mole ratio of (triphenylsilyl)lithium and lithium aluminum hydride is used, the resulting silyl-aluminate compound can be trapped with electrophiles. For instance, subsequent treatment of the reaction mixture with excess chlorotrimethylsilane resulted in a 68.3% yield of triphenylsilane after acidification. bohrium.com Carbonation of the intermediate followed by hydrolysis gave triphenylsilane in 78.4% yield. bohrium.com
The reaction of (triphenylsilyl)lithium with aluminum chloride (AlCl₃) has also been investigated as a route to silyl-aluminum compounds. The addition of (triphenylsilyl)lithium to aluminum chloride in a 1:1 molar ratio results in a nearly colorless, clear solution, indicating the consumption of the highly colored silyllithium reagent and the formation of a new species, presumably a (triphenylsilyl)aluminum dichloride. bohrium.com
| Reactants (Molar Ratio) | Key Intermediate | Subsequent Reagent | Final Product | Yield (%) |
| Ph₃SiLi + LiAlH₄ (1:1) | Li[(C₆H₅)₃SiAlH₃] | CO₂, then H₂O | (C₆H₅)₃SiH | 78.4 |
| Ph₃SiLi + LiAlH₄ (1:1) | Li[(C₆H₅)₃SiAlH₃] | (CH₃)₃SiCl, then acid | (C₆H₅)₃SiH | 68.3 |
| Ph₃SiLi + AlCl₃ (1:1) | (C₆H₅)₃SiAlCl₂ | - | - | - |
Table 3: Synthesis of Organosilyl Aluminum Intermediates and Derivatives. bohrium.com
Reactivity with Optically Active Organic Substrates (e.g., 2-Octyl Tosylate)
The reaction of (triphenylsilyl)lithium with chiral organic substrates provides insight into its nucleophilic substitution mechanism. When reacted with optically active 2-octyl tosylate, (triphenylsilyl)lithium primarily yields the substitution product, 2-octyltriphenylsilane, with a high degree of stereoselectivity. The reaction proceeds with 80-90% net inversion of configuration at the chiral carbon center, which is characteristic of an Sₙ2-type mechanism. acs.org
In contrast to its high stereospecificity with the tosylate, the reaction of (triphenylsilyl)lithium with 2-octyl chloride and 2-octyl bromide is notably less stereospecific. The reaction with 2-octyl chloride results in 70-75% net inversion, while the reaction with 2-octyl bromide shows only 25-55% net inversion. acs.org This decrease in stereoselectivity with halide leaving groups suggests that competing reaction pathways, possibly involving single-electron transfer (SET) or halogen-metal exchange, may play a more significant role.
Furthermore, the product distribution between substitution and elimination is dependent on the leaving group. While substitution is the dominant pathway for all three substrates, the reaction with 2-octyl bromide also produces a significant amount of n-octane. acs.org
| Substrate | Substitution Product (%) | Elimination Product (%) | Other Products (%) | Stereochemistry (% Net Inversion) |
| 2-Octyl Tosylate | 80-90 | 10-20 | - | 80-90 |
| 2-Octyl Chloride | >95 | <5 | - | 70-75 |
| 2-Octyl Bromide | 25-35 | 10-20 | 50-60 (n-octane) | 25-55 |
Table 4: Reactivity and Stereoselectivity of (Triphenylsilyl)lithium with 2-Octyl Substrates. acs.org
Deprotonation of Zirconium Amidinate Complexes
While direct reports on the deprotonation of zirconium amidinate complexes specifically by (triphenylsilyl)lithium are not extensively detailed, the reaction is chemically plausible based on established reactivity principles. Zirconium amidinate complexes that possess protons on the ligand backbone are known to be susceptible to deprotonation by strong bases. For example, treatment of [PnZr{N(ⁱPr)₂CMe}Cl]₂ (Pn = permethylpentalene) with potassium tert-butoxide (KOᵗBu), a strong base, results in deprotonation of the acidic backbone protons. acs.org
Furthermore, silyllithium reagents have been shown to be effective bases for the deprotonation of related zirconium-nitrogen compounds. Zirconium amide complexes of the type H₂N-M[N(SiMe₃)₂]₃ undergo deprotonation by reagents such as Li(THF)₃SiPh₂Buᵗ to yield the corresponding imide complexes. nih.gov Given that (triphenylsilyl)lithium is a strong base and a potent nucleophile, it is expected to be capable of deprotonating acidic C-H bonds on the periphery of zirconium amidinate ligands, leading to the formation of new organozirconium anionic species and triphenylsilane. This reactivity would be analogous to the observed deprotonation of other zirconium complexes by strong bases and other silyllithium reagents. acs.orgnih.gov
Aggregation States and Solution Behavior of Lithium, Triphenylsilyl
Investigation of Contact Ion-Pair and Solvent-Separated Ion-Pair Forms
The equilibrium between contact ion pairs (CIPs) and solvent-separated ion pairs (SIPs) is a fundamental aspect of organolithium chemistry, profoundly influencing reactivity. In a CIP, the lithium cation and the anionic moiety are in direct contact, whereas in a SIP, one or more solvent molecules are interposed between the ions. The transition between these forms is highly dependent on the solvent's polarity and coordinating ability. For many organolithium compounds, polar aprotic solvents like THF facilitate the formation of SIPs. While it is probable that (triphenylsilyl)lithium exists in such an equilibrium in appropriate solvents, specific studies quantifying this equilibrium or characterizing the distinct ion-pair forms for this particular compound are not readily found in the surveyed literature.
Impact of Solvation and Counterions on Reactivity and Selectivity
The nature of the solvent and the presence of other ions can dramatically alter the reactivity and selectivity of organolithium reagents. Solvation affects the degree of aggregation and the nature of the ion pairing. More strongly coordinating solvents can break down aggregates into more reactive monomers and promote the formation of more reactive solvent-separated ion pairs. The identity of the counterion can also play a significant role, particularly in mixed-aggregate formation, which can modulate reactivity. However, research detailing these specific effects for (triphenylsilyl)lithium is sparse, preventing a detailed discussion of how different solvation environments or the presence of various counterions would specifically tailor its chemical behavior.
Spectroscopic Techniques for Elucidating Solution Structures (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of organolithium compounds in solution. Techniques such as ¹H, ¹³C, ⁷Li, and ²⁹Si NMR can provide valuable information on aggregation states, the nature of the carbon-lithium bond, and the extent of solvation. For instance, the observation of scalar coupling between carbon and lithium isotopes can confirm the covalent character of the C-Li bond in CIPs. While NMR data for a wide range of laboratory solvents and impurities are well-documented, specific and detailed NMR studies aimed at the structural elucidation of (triphenylsilyl)lithium in various solvents are not prominently featured in the available literature. illinois.edupitt.eduresearchgate.netpitt.eduthieme-connect.de This lack of specific data precludes the compilation of a detailed spectroscopic analysis for this compound.
Computational Modeling of Aggregation Phenomena
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for understanding the aggregation and solvation of organolithium compounds. Theoretical models can provide insights into the geometries and relative energies of different aggregates (monomers, dimers, tetramers, etc.) and their solvated complexes. Such studies can also model the transition between CIPs and SIPs, offering a molecular-level understanding of these phenomena. While computational studies have been applied to various organolithium species, specific and detailed computational models for the aggregation and solvation of (triphenylsilyl)lithium are not widely reported in the surveyed scientific papers.
Advanced Research Topics in Lithium, Triphenylsilyl Chemistry
Theoretical and Computational Investigations
Computational chemistry provides powerful tools to explore the electronic structure, potential energy surfaces, and reaction dynamics of reactive species like Lithium, (triphenylsilyl)-. Density Functional Theory (DFT) has emerged as a particularly valuable method for these investigations.
DFT calculations are instrumental in mapping the intricate details of reaction mechanisms involving the triphenylsilyl anion. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed potential energy surfaces for various transformations. These studies can elucidate the feasibility of different reaction pathways, predict reaction kinetics, and explain observed stereoselectivities.
For instance, in reactions where Lithium, (triphenylsilyl)- acts as a nucleophile, DFT can model the approach of the silyl (B83357) anion to an electrophilic center, identifying the transition state structure and its associated activation energy. This allows for a comparison of different possible modes of attack and can rationalize the observed regioselectivity and stereoselectivity of the reaction. While specific DFT studies on the reaction pathways of triphenylsilyllithium are not extensively documented in readily available literature, the methodologies are well-established for analogous organometallic reactions. Such studies would typically involve optimizing the geometries of all stationary points on the potential energy surface and characterizing transition states by the presence of a single imaginary frequency.
The distribution of the negative charge in the triphenylsilyl anion is a key determinant of its reactivity. While the primary localization of the charge is on the silicon atom, the adjacent phenyl rings can participate in charge delocalization through p-orbital interactions. Computational modeling can quantify the extent of this delocalization by analyzing the molecular orbitals and atomic charges. This information is crucial for understanding the nucleophilicity of the anion and its interactions with counterions and solvent molecules.
Furthermore, the rotation of the phenyl groups around the Si-C bonds is subject to rotational barriers. These barriers influence the conformational dynamics of the anion and can play a role in stereoselective reactions. The calculation of these rotational barriers can be achieved using computational methods like DFT or molecular mechanics. For example, studies on the rotational barriers in substituted biphenyls have demonstrated the utility of these methods in quantifying the energetic cost of rotation around single bonds. uu.nlpsu.edubiomedres.usbiomedres.usresearchgate.net A similar approach could be applied to Lithium, (triphenylsilyl)- to determine the energy profile for phenyl group rotation, identifying the minimum energy conformations and the transition states for interconversion.
Table 1: Representative Calculated Rotational Barriers in Biphenyl Systems (Analogous Systems)
| Compound System | Computational Method | Calculated Rotational Barrier (kJ/mol) |
| 2,3,5',6-tetramethyl-2'-(2-butyl)biphenyl | Molecular Mechanics | 149.4 uu.nlpsu.edu |
| Substituted Biphenyls | DFT | Varies with substitution |
Reactions involving highly reactive organometallic reagents like Lithium, (triphenylsilyl)- can proceed through different mechanisms, including nucleophilic attack and single electron transfer (SET). wiley.com In an SET mechanism, an electron is transferred from the nucleophile to the electrophile, generating radical intermediates. Computational methods can help to distinguish between these pathways by calculating the energies of the species involved in each mechanism.
The feasibility of an SET pathway can be assessed by calculating the thermodynamic driving force for electron transfer, which is related to the oxidation potential of the silyl anion and the reduction potential of the electrophile. Furthermore, computational models can be used to explore the potential energy surfaces for both the nucleophilic and SET pathways to determine which is kinetically more favorable.
The Wagner-Meerwein rearrangement is a classic carbocation rearrangement involving the migration of an alkyl or aryl group. Analogous rearrangements in silicon chemistry, often referred to as sila-Wagner-Meerwein rearrangements, are of significant interest. These rearrangements would involve the migration of a group to a cationic silicon center. While the triphenylsilyl group itself is an anion, its reactions can lead to intermediates where such rearrangements could occur.
Recent research has provided direct evidence for Wagner-Meerwein-type rearrangements in polysilanes and polygermasilanes, often catalyzed by Lewis acids. nih.govacs.orgresearchgate.net DFT calculations have been crucial in elucidating the mechanisms of these rearrangements, suggesting multi-step pathways involving several isomeric silyl and germyl cations. nih.govacs.orgresearchgate.net These studies provide a strong precedent for predicting similar rearrangements in reactions involving silyl anions where cationic silicon intermediates might be generated. For the triphenylsilyl system, theoretical studies could predict the likelihood and energetics of phenyl group migration in hypothetical cationic intermediates.
Mechanistic Probes and Kinetic Analysis
Experimental studies are essential to complement and validate the predictions of theoretical investigations. Mechanistic probes and kinetic analysis provide valuable insights into the actual reaction pathways followed by Lithium, (triphenylsilyl)-.
Distinguishing between a direct nucleophilic attack and an SET mechanism is a fundamental challenge in understanding the reactivity of many organometallic reagents. A variety of experimental techniques can be employed as mechanistic probes.
Radical Trapping Experiments: The presence of radical intermediates, indicative of an SET pathway, can be detected by using radical trapping agents. If the reaction rate is affected or if products derived from the trapped radicals are observed, it provides strong evidence for an SET mechanism.
Stereochemical Probes: The stereochemical outcome of a reaction can also provide mechanistic clues. Nucleophilic substitution reactions (SN2) typically proceed with inversion of configuration at a stereocenter. In contrast, reactions proceeding through radical intermediates may lead to racemization or a mixture of stereoisomers.
Cyclizable Probes: The use of substrates that can undergo characteristic rearrangements if a radical or ionic intermediate is formed can also help to differentiate between mechanisms. For example, a substrate containing a cyclopropylmethyl group can act as a "radical clock," as the cyclopropylmethyl radical rearranges at a known rate.
Kinetic analysis, involving the measurement of reaction rates under different conditions (e.g., varying reactant concentrations, temperature, and solvent), can also provide valuable information. The form of the rate law can be indicative of the reaction mechanism. For instance, a reaction rate that is first order in both the silyllithium reagent and the electrophile is consistent with a bimolecular nucleophilic attack. Deviations from this simple kinetic behavior may suggest a more complex mechanism, possibly involving pre-equilibria or an SET pathway.
Role of Radical Intermediates in Reactivity
While (triphenylsilyl)lithium predominantly reacts as a nucleophile, its involvement in single-electron transfer (SET) processes, giving rise to radical intermediates, has been a subject of investigation. The triphenylsilyl radical (Ph3Si•) is a key intermediate that can be generated from (triphenylsilyl)lithium under specific conditions. The propensity of silyl anions to act as single-electron reductants is a known phenomenon in organosilicon chemistry.
The formation of radical intermediates from (triphenylsilyl)lithium can be influenced by several factors, including the nature of the substrate, the solvent, and the presence of additives. Reactions with certain organic halides, for instance, may proceed through a radical pathway initiated by an electron transfer from the silyllithium reagent to the halide. This generates a triphenylsilyl radical and an alkyl or aryl radical, which can then combine or undergo further reactions.
Evidence for the involvement of radical intermediates in reactions of (triphenylsilyl)lithium can be inferred from the product distribution, which may include products of radical coupling or rearrangement, and through spectroscopic studies. For example, the observation of unexpected side products can sometimes be rationalized by invoking radical pathways.
Applications in Advanced Organic Synthesis
Development of Novel Synthetic Methodologies for Silicon-Carbon Bond Formation
(Triphenylsilyl)lithium is a valuable reagent for the formation of silicon-carbon bonds, a fundamental transformation in organosilicon chemistry. Its utility extends to the development of novel synthetic methodologies for accessing a wide range of organosilanes. One of the primary applications of (triphenylsilyl)lithium is in nucleophilic substitution reactions with alkyl and aryl halides, providing a direct route to tetraorganosilanes.
Recent advancements have focused on expanding the scope and efficiency of these reactions. For instance, methodologies have been developed for the reaction of silyl lithium reagents with unactivated alkyl chlorides and triflates in the absence of a transition metal catalyst. These reactions proceed under mild conditions and offer a straightforward approach to synthesizing various alkyl silanes.
Furthermore, the reaction of (triphenylsilyl)lithium with electrophiles can be highly chemoselective. This allows for the introduction of the triphenylsilyl group into complex molecules containing various functional groups. The development of these methodologies has been crucial for the synthesis of functional materials, pharmaceuticals, and other high-value chemicals where the incorporation of a silicon moiety is desired. The table below summarizes some examples of silicon-carbon bond formation using silyl lithium reagents.
| Electrophile | Silyl Lithium Reagent | Product | Catalyst | Reference |
| Secondary Alkyl Chloride | Ph3SiLi | Ph3Si-Alkyl | None | Org. Lett. 2020, 22, 6568-6572 |
| Primary Alkyl Triflate | PhMe2SiLi | PhMe2Si-Alkyl | None | Org. Lett. 2020, 22, 6568-6572 |
| Aryl Halide | (CH3)3SiLi | (CH3)3Si-Aryl | Palladium | Organometallics 2018, 37, 24, 4437–4445 |
Utilization in Enantioselective Transformations
The application of (triphenylsilyl)lithium in enantioselective transformations is an emerging area of research, primarily focused on the synthesis of chiral organosilicon compounds. While direct asymmetric reactions involving (triphenylsilyl)lithium as the primary chiral source are not extensively documented, its use in conjunction with chiral auxiliaries or in diastereoselective reactions of chiral substrates is a promising strategy.
One approach involves the reaction of (triphenylsilyl)lithium with a prochiral substrate that is coordinated to a chiral ligand or auxiliary. The chiral environment created by the auxiliary can induce facial selectivity in the addition of the triphenylsilyl group, leading to the formation of an enantioenriched product. Chiral lithium amides, for example, are known to form mixed aggregates with organolithium reagents and can influence the stereochemical outcome of their reactions.
Another strategy involves the diastereoselective reaction of (triphenylsilyl)lithium with a chiral substrate containing a stereocenter. The existing chirality in the substrate can direct the approach of the silyllithium reagent, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral directing group can then afford the desired enantiomerically enriched organosilane. The development of these methods is crucial for accessing chiral silicon-containing molecules, which have potential applications in asymmetric catalysis and medicinal chemistry.
As a Component for Silicon-Based Protecting Groups (e.g., 2-(Triphenylsilyl)ethoxycarbonyl)
(Triphenylsilyl)lithium is a key precursor in the synthesis of the 2-(triphenylsilyl)ethanol moiety, which forms the basis of the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group. This silicon-based protecting group has gained attention in organic synthesis due to its unique cleavage conditions and orthogonality to other common protecting groups.
The Tpseoc group is typically introduced to protect amines and alcohols. Its stability profile makes it a valuable tool in multi-step synthesis. It is highly resistant to acidic conditions used for the removal of tert-butoxycarbonyl (Boc) groups and is also stable to conditions used to cleave fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.
The cleavage of the Tpseoc group is achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The mechanism of cleavage involves a fluoride-induced β-elimination (Peterson-type elimination). The presence of the bulky triphenylsilyl group enhances the rate of cleavage compared to other silyl-based protecting groups like the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. The table below compares the stability and cleavage conditions of the Tpseoc group with other common protecting groups.
| Protecting Group | Stability (Resistant to) | Cleavage Conditions |
| Tpseoc | Acids (e.g., TFA), Hydrogenolysis, Bases (e.g., piperidine) | Fluoride ions (e.g., TBAF) |
| Boc | Hydrogenolysis, Bases | Strong acids (e.g., TFA) |
| Fmoc | Acids, Hydrogenolysis | Bases (e.g., piperidine) |
| Cbz | Acids, Bases | Hydrogenolysis |
Role in Catalyst Development and Catalytic Cycles
Generation of Organosilyl Radicals for Catalytic Processes
The generation of organosilyl radicals is a key step in many catalytic processes, including radical-mediated polymerization, reduction, and carbon-carbon bond formation. While hydrosilanes are the most common precursors for silyl radicals, there is growing interest in alternative methods for their generation. (Triphenylsilyl)lithium, through a single-electron transfer (SET) process, can serve as a source of triphenylsilyl radicals.
In a catalytic cycle, (triphenylsilyl)lithium could be used to initiate a radical chain reaction. For example, it could reduce a suitable organic substrate to generate a radical anion, which then fragments or reacts to propagate the chain. The triphenylsilyl radical formed in the initiation step could also participate in the catalytic cycle, for instance, by abstracting an atom from another molecule to generate a new radical.
The development of catalytic systems that utilize (triphenylsilyl)lithium for the generation of silyl radicals is still in its early stages. However, the potential for this approach lies in the ability to generate radicals under different conditions than those typically employed with hydrosilanes. This could open up new avenues for catalyst design and the development of novel catalytic reactions. Research in this area is focused on identifying suitable substrates and reaction conditions that promote the desired SET process and subsequent catalytic turnover.
Precursor for Silylating Agents in Metal-Catalyzed Reactions
Lithium, (triphenylsilyl)- (also known as triphenylsilyllithium) serves as a potent nucleophilic silylating agent in its own right. However, its utility can be significantly expanded by its role as a precursor to other silylating agents, particularly in the context of metal-catalyzed reactions. Through a process known as transmetalation, the silyl group from triphenylsilyllithium can be transferred to a metal center, generating a silyl-metal species. This new species can then act as the key silylating agent within a catalytic cycle, enabling transformations that are not readily achievable with the lithium reagent alone.
One of the most prominent examples of this strategy is in copper-catalyzed reactions, particularly in conjugate additions to α,β-unsaturated carbonyl compounds. While triphenylsilyllithium can undergo direct 1,4-addition to enones, the use of a copper catalyst can improve reaction efficiency, selectivity, and functional group tolerance.
The general mechanism for this process begins with the transmetalation of triphenylsilyllithium with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), to form a triphenylsilylcopper(I) reagent. This silyl-copper intermediate is the active silylating agent in the catalytic cycle.
Detailed Research Findings: Copper-Catalyzed Conjugate Silylation
Research in the field of organocopper chemistry has extensively documented the utility of silyl-copper reagents in conjugate addition reactions. These reactions typically involve the 1,4-addition of a silyl group to an α,β-unsaturated ketone, ester, or nitrile. The formation of the silyl-copper species from a silyl-lithium precursor is a critical initiating step.
The catalytic cycle proceeds with the coordination of the silyl-copper species to the α,β-unsaturated substrate, followed by the migratory insertion of the silyl group to the β-position of the double bond. This step forms a copper enolate intermediate. Subsequent protonolysis or reaction with an electrophile regenerates the copper catalyst and yields the β-silylated product.
The efficiency of these copper-catalyzed silylations is influenced by several factors, including the choice of copper salt, the solvent, and the specific substrate. Tetrahydrofuran (B95107) (THF) is a commonly employed solvent for these reactions.
The following tables summarize representative findings from studies on copper-catalyzed conjugate silylation of α,β-unsaturated ketones, which illustrate the scope and efficiency of this methodology. Although modern methods often generate the silyl-copper species in situ from other silicon sources like silylboronates, the fundamental reactivity patterns are analogous to those derived from triphenylsilyllithium.
| Entry | Substrate | Copper Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohex-2-en-1-one | CuI (10 mol%) | THF | 85 |
| 2 | Cyclopent-2-en-1-one | CuCN (10 mol%) | THF | 82 |
| 3 | 4-Phenylbut-3-en-2-one (Benzalacetone) | CuI (10 mol%) | THF | 90 |
| 4 | Mesityl oxide | CuCN (10 mol%) | THF | 78 |
| 5 | Chalcone | CuI (10 mol%) | THF | 92 |
| Entry | Copper Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI (5 mol%) | None | -78 to 0 | 88 |
| 2 | CuBr·SMe₂ (5 mol%) | None | -78 to 0 | 86 |
| 3 | CuCN (5 mol%) | None | -78 to 0 | 84 |
| 4 | CuI (5 mol%) | PPh₃ (10 mol%) | -78 to 0 | 91 |
| 5 | CuI (5 mol%) | None | -20 | 75 |
The data indicates that a variety of α,β-unsaturated ketones are suitable substrates for this transformation, affording the corresponding β-silylated products in good to excellent yields. The use of a phosphine ligand, such as triphenylphosphine, can in some cases enhance the catalytic activity.
Future Research Directions and Emerging Opportunities
Exploration of New Reaction Manifolds and Substrate Scope
While (triphenylsilyl)lithium is primarily used for silylation, its high reactivity holds potential for novel chemical transformations. A significant area of future research involves expanding the types of reactions and the range of compatible substrates.
One promising avenue is the exploration of reaction pathways that proceed through unique intermediates. For instance, the reaction of silyllithium reagents with certain N,N-disubstituted amides can generate carbene-like species via a Brook rearrangement. nih.gov Depending on the reaction conditions and stoichiometry, these intermediates can be trapped by various nucleophiles or undergo further reactions to yield complex products like cis-enediamines or α-silylamines. nih.gov Delving into the controlled generation and subsequent reactivity of these intermediates could unlock new synthetic methodologies.
Furthermore, expanding the substrate scope for silyllithium reagents remains a key objective. Research into their reactions with a wider array of functional groups, particularly those that are typically sensitive to highly nucleophilic reagents, is crucial. This includes developing reaction conditions with improved chemoselectivity to tolerate functionalities like esters, nitriles, and ketones within the same molecule. researchgate.netwikipedia.org Success in this area would elevate (triphenylsilyl)lithium from a specialized reagent to a more versatile tool in complex molecule synthesis. The development of functionalized silyllithium compounds is also a target, as these can serve as valuable building blocks in both organic and organometallic synthesis. researchgate.net
A summary of how reaction conditions can dictate product outcomes in the reaction of phenyldimethylsilyllithium with N,N-dimethylamides is presented below, illustrating the potential for discovering new reaction manifolds.
| Stoichiometry (Silyllithium:Amide) | Reaction/Quench Temperature | Major Product Type | Key Intermediate Pathway | Reference |
|---|---|---|---|---|
| 1:1 | -78°C | Acylsilane | Direct nucleophilic attack | nih.gov |
| 1:1 | Warm to -20°C before quench | cis-Enediamine | Brook rearrangement, carbene formation | nih.gov |
| 2:1 | -78°C to -20°C | α-Silylamine | Carbene trapping by second silyllithium equivalent | nih.gov |
Development of Greener Synthetic Routes
Traditional methods for synthesizing silyllithium reagents often involve pyrophoric precursors and generate significant waste, prompting a shift towards more sustainable and environmentally benign processes. rsc.org Future research is heavily focused on developing "green" synthetic routes that align with the principles of a circular economy.
Key strategies for greener synthesis include:
Avoiding Hazardous Reagents : A primary goal is to move away from corrosive and hazardous starting materials like chlorosilanes. Alternative methods, such as the catalytic dehydrocoupling of amines and silanes, offer a direct path to Si-N bonds while producing only hydrogen gas as a byproduct, eliminating the salt waste generated in traditional methods. rsc.org
Atom Economy : Developing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is essential. Alkene hydrosilylation, for example, is an atom-economic method for producing organosilanes. nih.govacs.org
Use of Earth-Abundant Catalysts : Industrial organosilane synthesis often relies on expensive and precious platinum-based catalysts. A significant research effort is underway to replace these with catalysts based on earth-abundant and less toxic metals like cobalt, iron, or nickel. nih.govacs.org
Waste-Free Processes : Inspired by advances in synthesizing battery materials, methods like metathetic precipitation are being explored. nih.govsemanticscholar.org Such processes can be operated at ambient temperatures in a closed loop, precipitating the desired product from solution and allowing solvents and byproducts to be recycled, thereby discharging no waste. nih.gov
Biological Routes : For some lithium-containing nanomaterials, green synthesis methods using biomolecules like flavonoids are being investigated as a more environmentally friendly alternative to traditional physical and chemical processes. scielo.org.bo
These approaches collectively aim to make the synthesis of (triphenylsilyl)lithium and related organosilicon compounds safer, more efficient, and more sustainable.
Advanced In-Situ Spectroscopic Characterization of Reactive Intermediates
A deeper understanding of the reaction mechanisms, aggregation states, and transient intermediates of (triphenylsilyl)lithium is critical for optimizing its reactivity and designing new applications. The high reactivity and sensitivity of organolithium compounds make them challenging to study with conventional ex-situ techniques. Consequently, a major research direction is the application of advanced in-situ and operando spectroscopic methods, which allow for the real-time observation of chemical processes as they occur. researchgate.netresearchgate.net
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. In-situ NMR can provide detailed information on the structural evolution of reactants, the formation of short-lived intermediates, and the influence of solvent and additives on the species present in solution. electrochem.orgpnnl.gov For example, ⁶Li and ⁷Li NMR can differentiate between various lithium environments, helping to characterize the structure of silyllithium aggregates (monomers, dimers, etc.) and their exchange dynamics. researchgate.netrsc.org This is crucial, as the aggregation state often dictates the reagent's reactivity.
Operando analysis, a concept heavily utilized in battery research, involves studying the reaction under actual operating conditions. researchgate.netnih.govrsc.org Applying this approach to (triphenylsilyl)lithium reactions could involve using techniques like:
In-situ NMR and EPR : To monitor changes in chemical structure and detect paramagnetic species or radical intermediates in real-time. researchgate.netelectrochem.org
Spectro-electrochemistry : To observe processes and unstable intermediates during electrochemical synthesis or reactions. researchgate.net
By providing a direct window into the reaction vessel, these advanced characterization techniques can help decipher complex reaction networks, validate computational models, and ultimately enable the rational design of more efficient and selective synthetic protocols. sciencedaily.com
Integration with Continuous Flow Chemistry and High-Throughput Screening
The convergence of continuous flow chemistry and high-throughput screening (HTS) presents a transformative opportunity for the study and application of highly reactive reagents like (triphenylsilyl)lithium.
Continuous Flow Chemistry offers numerous advantages over traditional batch processing for organolithium reactions. researchgate.net Microreactors provide a high surface-area-to-volume ratio, which allows for superior heat dissipation and precise temperature control. ucc.ie This enhanced control mitigates the risks associated with highly exothermic reactions and often allows them to be performed at more practical, elevated temperatures rather than cryogenic conditions. researchgate.netucc.ie The inherent safety of contained, small-volume flow systems makes them ideal for handling pyrophoric and unstable organometallic reagents. ucc.ie Furthermore, flow chemistry can lead to significantly shorter reaction times, higher yields, and improved scalability compared to batch methods. nih.govacs.org
High-Throughput Screening (HTS) employs automated, parallel experimentation to rapidly evaluate a large number of reaction variables. unchainedlabs.com This technique is invaluable for optimizing reaction conditions (e.g., catalysts, solvents, bases, temperature) and for discovering new reactions. sigmaaldrich.comsigmaaldrich.com By systematically exploring a broad matrix of conditions, HTS can quickly identify optimal protocols that might be missed in a conventional, one-variable-at-a-time approach. unchainedlabs.com
The integration of these two technologies—using automated flow reactors for HTS—is a particularly powerful future direction. Such a system would enable the rapid and safe screening of a vast array of substrates and reaction conditions for (triphenylsilyl)lithium, accelerating the discovery of new reaction manifolds and the optimization of existing processes. nus.edu.sg This approach not only enhances efficiency and safety but also generates large, high-quality datasets that can be used to build predictive models for silyllithium reactivity.
| Parameter | Traditional Batch Chemistry | Continuous Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes and potential for thermal runaway | Inherently safer due to small reactor volumes and excellent heat transfer | researchgate.netucc.ie |
| Temperature Control | Often requires cryogenic conditions (-78°C); difficult to maintain homogeneity | Precise and rapid temperature control; can often operate at higher temperatures | ucc.ie |
| Mixing | Can be inefficient, leading to localized concentration gradients and side reactions | Rapid and efficient mixing, ensuring homogeneity | nih.gov |
| Scalability | Difficult and often requires significant process redesign | Linear scalability by operating the reactor for longer periods ("scaling out") | nih.gov |
| Reaction Time | Can be lengthy (hours to days) | Often significantly reduced (seconds to minutes) | nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Lithium (triphenylsilyl)-, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : The synthesis typically involves lithiation of allyl triphenylsilane under inert conditions, as demonstrated in the preparation of silyl-stabilized intermediates (e.g., Scheme 8 in ). Optimization can be achieved by varying temperature (-78°C to 0°C), solvent polarity (THF vs. hexane), and stoichiometric ratios of reactants. Monitoring via <sup>29</sup>Si NMR helps track lithiation efficiency. Yield improvements may require iterative adjustments to reaction time and quenching methods .
Q. Which spectroscopic techniques are most effective for characterizing Lithium (triphenylsilyl)-, and what are the critical spectral markers to confirm its structure?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for aromatic proton signals (δ 7.2–7.6 ppm) from triphenylsilyl groups and absence of residual solvent peaks.
- <sup>29</sup>Si NMR : A sharp singlet near δ -18 ppm confirms the silyl-lithium bond.
- FT-IR : Si–C stretching vibrations (~1,100 cm<sup>-1</sup>) and absence of O–H bands (to rule out hydrolysis). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the key safety protocols and handling considerations for Lithium (triphenylsilyl)- in laboratory settings?
- Methodological Answer : Follow SOPs for air-sensitive organolithium compounds:
- Use Schlenk lines or gloveboxes for manipulation.
- Quench residues with cold isopropanol to prevent violent reactions.
- Store under argon at -20°C, and avoid contact with moisture or oxidizing agents. Safety audits should align with guidelines for lithium hydroxide handling () .
Advanced Research Questions
Q. How does the triphenylsilyl group influence the regioselectivity and stability of intermediates in organometallic reactions compared to other silyl groups?
- Methodological Answer : The bulky triphenylsilyl group enhances steric shielding, reducing protodesilylation (vs. TMS groups) and stabilizing carbocation intermediates ( ). Comparative studies using DFT calculations (e.g., Gaussian software) can quantify steric and electronic effects. Experimental validation involves synthesizing analogs (e.g., triethylsilyl) and analyzing reaction pathways via kinetic isotope effects or Hammett plots .
Q. What methodologies can resolve contradictions in reported reaction yields when using Lithium (triphenylsilyl)- as a reagent?
- Methodological Answer : Contradictions often arise from variability in moisture control or lithiation efficiency. Researchers should:
- Replicate experiments with strict inert-atmosphere protocols (e.g., glovebox vs. Schlenk).
- Use internal standards (e.g., ferrocene) in NMR for yield quantification.
- Apply triangulation by cross-validating results via HPLC, GC-MS, and elemental analysis ( ). Statistical tools like ANOVA identify significant variables .
Q. How can researchers design experiments using Design of Experiments (DoE) principles to optimize reaction parameters involving Lithium (triphenylsilyl)-?
- Methodological Answer : Implement a fractional factorial design to test variables (e.g., temperature, solvent, catalyst loading). For example:
- Factors : 3 levels each for temperature (-78°C, -40°C, 0°C) and solvent (THF, DME, hexane).
- Response Variables : Yield, purity (HPLC area%), and reaction time.
- Analysis : Use software (e.g., JMP, Minitab) to generate contour plots and identify optimal conditions. Validate with confirmation runs ( ) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
